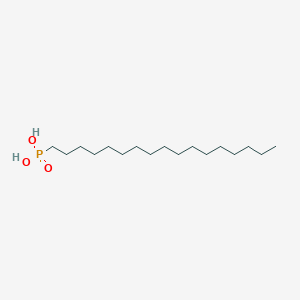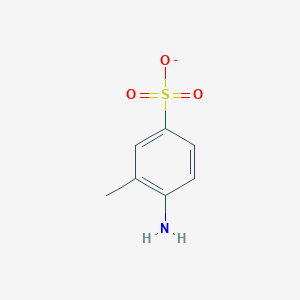
Isoarsinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoarsinoline is an organic compound that belongs to the class of heterocycles. It is formally derived from isoquinoline by replacing the nitrogen atom with an arsenic atom . This substitution imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoarsinoline can be synthesized through several methods. One common approach involves the reaction of isoquinoline with arsenic trichloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Isoarsinoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert this compound to its corresponding arsenic hydrides.
Substitution: This compound can undergo substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield arsenic oxides, while reduction can produce arsenic hydrides .
Applications De Recherche Scientifique
Isoarsinoline has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor in the synthesis of various arsenic-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Mécanisme D'action
The mechanism of action of isoarsinoline involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom in this compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: Isoarsinoline is structurally similar to isoquinoline, with the key difference being the substitution of nitrogen with arsenic.
Arsinoline: Another related compound where the nitrogen atom in quinoline is replaced by arsenic.
Tetrahydrothis compound: A reduced form of this compound with additional hydrogen atoms
Uniqueness
This compound’s uniqueness lies in its arsenic atom, which imparts distinct chemical and biological properties compared to its nitrogen-containing analogs.
Propriétés
Numéro CAS |
253-28-1 |
|---|---|
Formule moléculaire |
C9H7As |
Poids moléculaire |
190.07 g/mol |
Nom IUPAC |
isoarsinoline |
InChI |
InChI=1S/C9H7As/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H |
Clé InChI |
ASKLQCSOQWQVST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=[As]C=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


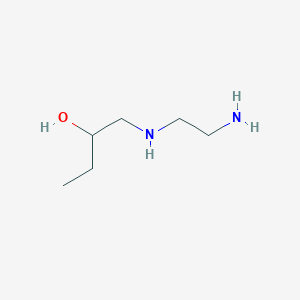
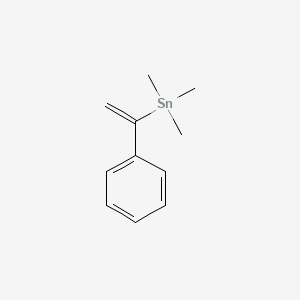
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)

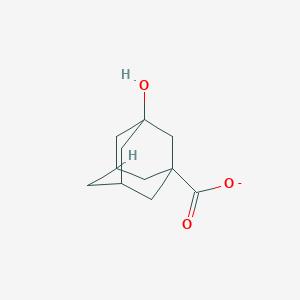

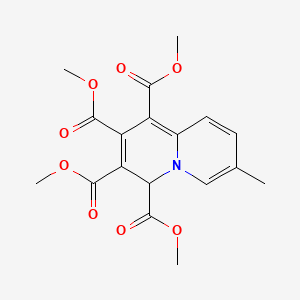
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)


![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
